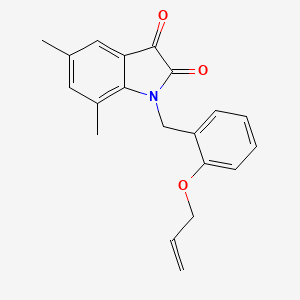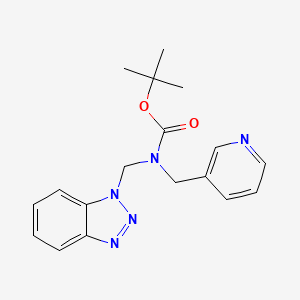
tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate, also known as Boc-protected benzotriazole (Boc-BT), is a chemical compound that has gained significant attention in scientific research due to its unique properties. Boc-BT is a versatile reagent that can be used in a variety of organic reactions, including peptide synthesis and polymerization.
Aplicaciones Científicas De Investigación
Boc-BT has a wide range of applications in scientific research. One of the most significant applications is in peptide synthesis. Boc-BT can be used as a coupling reagent in solid-phase peptide synthesis, where it facilitates the formation of peptide bonds between amino acids. Boc-BT has also been used in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules that have potential applications in drug delivery and gene therapy.
Mecanismo De Acción
The mechanism of action of Boc-BT is not fully understood. However, it is believed that Boc-BT acts as a nucleophilic catalyst, facilitating the formation of peptide bonds by attacking the carbonyl group of the amino acid. Boc-BT can also act as a scavenger of unwanted byproducts in chemical reactions, which can increase the yield of the desired product.
Biochemical and Physiological Effects:
Boc-BT has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and has low levels of acute toxicity. Boc-BT is also stable under a wide range of conditions, making it an attractive reagent for use in a variety of applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Boc-BT is its versatility. It can be used in a wide range of chemical reactions, including peptide synthesis and polymerization. Boc-BT is also relatively inexpensive and easy to prepare. However, Boc-BT has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. Additionally, Boc-BT can be difficult to remove from the final product, which can complicate purification.
Direcciones Futuras
There are many potential future directions for research on Boc-BT. One area of interest is the development of new applications for Boc-BT in organic synthesis. For example, Boc-BT could be used in the synthesis of new types of polymers or in the development of new drug delivery systems. Another potential direction is the development of new methods for removing Boc-BT from reaction products, which could simplify the purification process. Finally, there is potential for further research on the mechanism of action of Boc-BT, which could lead to a better understanding of its properties and potential applications.
Métodos De Síntesis
The synthesis of Boc-BT involves the reaction of 1H-1,2,3-benzotriazole-1-carboxylic acid with tert-butyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then treated with pyridine-3-methanol to form Boc-BT. The overall yield of this process is typically around 70%.
Propiedades
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-18(2,3)25-17(24)22(12-14-7-6-10-19-11-14)13-23-16-9-5-4-8-15(16)20-21-23/h4-11H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVRXFNRHFICN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CN=CC=C1)CN2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

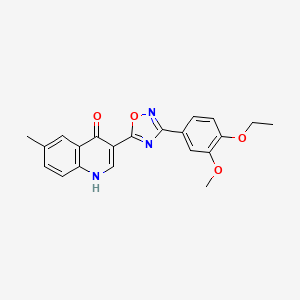
![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)
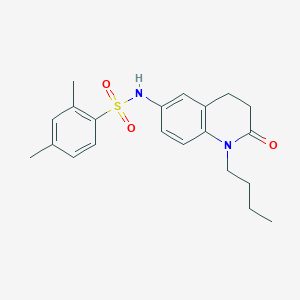

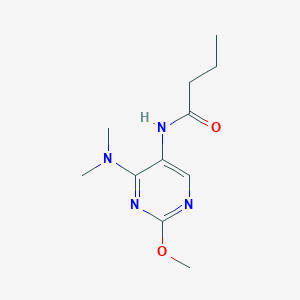
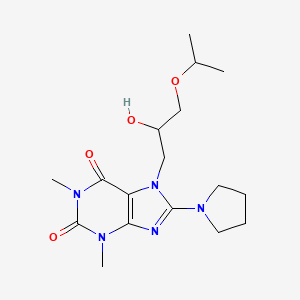

![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)
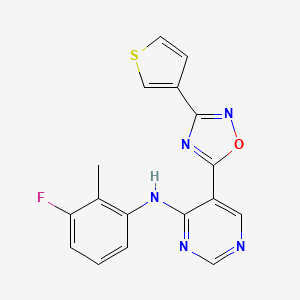
![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)
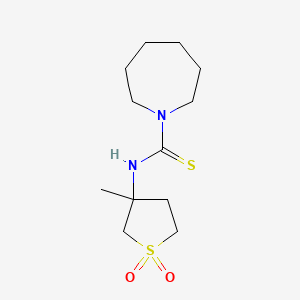
![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)
